molecular formula C7H9N3O2 B14852472 (2,6-Diaminopyridin-4-YL)acetic acid

(2,6-Diaminopyridin-4-YL)acetic acid

Cat. No.: B14852472
M. Wt: 167.17 g/mol
InChI Key: UBHWRHAPJPOMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Diaminopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two amino groups at positions 2 and 6, and an acetic acid group at position 4. It is primarily used in research and development settings and is not intended for direct human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diaminopyridin-4-YL)acetic acid typically involves the reaction of 2,6-diaminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (2,6-Diaminopyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Esters.

Mechanism of Action

The mechanism of action of (2,6-Diaminopyridin-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Uniqueness: (2,6-Diaminopyridin-4-YL)acetic acid is unique due to the presence of both amino and acetic acid functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(2,6-diaminopyridin-4-yl)acetic acid

InChI

InChI=1S/C7H9N3O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)(H4,8,9,10)

InChI Key

UBHWRHAPJPOMHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)N)CC(=O)O

Origin of Product

United States

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